![molecular formula C9H15Br B13207325 3-(Bromomethyl)-3-ethylbicyclo[3.1.0]hexane](/img/structure/B13207325.png)
3-(Bromomethyl)-3-ethylbicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-3-ethylbicyclo[310]hexane is a bicyclic organic compound characterized by a bromomethyl group and an ethyl group attached to a hexane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-ethylbicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and photoredox catalysis can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-3-ethylbicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as the (3 + 2) annulation of cyclopropenes with aminocyclopropanes.
Common Reagents and Conditions
Common reagents used in these reactions include organic or iridium photoredox catalysts, blue LED irradiation, and difluorocyclopropenes . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the (3 + 2) annulation reaction yields bicyclic scaffolds with three contiguous stereocenters .
Applications De Recherche Scientifique
3-(Bromomethyl)-3-ethylbicyclo[3.1.0]hexane has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a valuable building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly those with strained bicyclic structures.
Material Science: The unique structural properties of the compound make it useful in the development of new materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-3-ethylbicyclo[3.1.0]hexane involves its participation in various chemical reactions. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the bicyclic structure provides rigidity and strain that influence the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane: This compound has a similar bicyclic structure but contains an oxygen atom in the ring system.
1-Azabicyclo[3.1.0]hexane: This compound features a nitrogen atom in the bicyclic structure and exhibits different reactivity and applications.
Uniqueness
3-(Bromomethyl)-3-ethylbicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of both a bromomethyl and an ethyl group. This combination of functional groups and the resulting strain in the bicyclic structure make it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H15Br |
|---|---|
Poids moléculaire |
203.12 g/mol |
Nom IUPAC |
3-(bromomethyl)-3-ethylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C9H15Br/c1-2-9(6-10)4-7-3-8(7)5-9/h7-8H,2-6H2,1H3 |
Clé InChI |
QRLIKBKFWAIPPH-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC2CC2C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


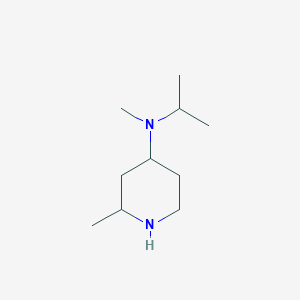
![2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13207254.png)
![4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207257.png)
![1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207277.png)
![1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13207279.png)
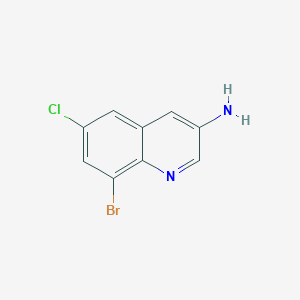

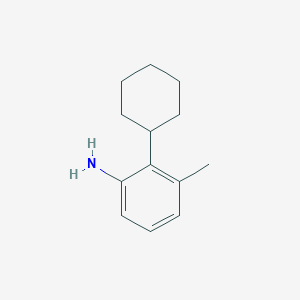
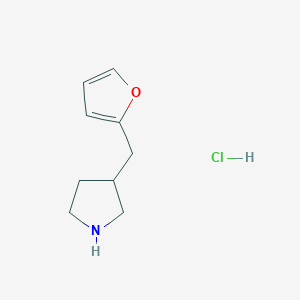
![4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol](/img/structure/B13207314.png)
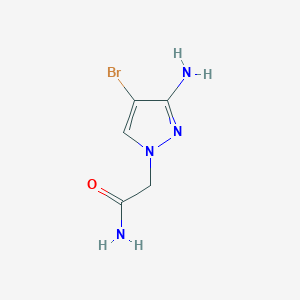
![Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13207331.png)
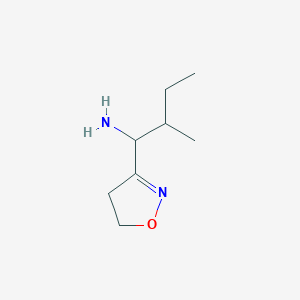
![N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide](/img/structure/B13207344.png)
